5-Methylimidazo[1,2-A]pyridine-6-carbaldehyde
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Overview
Description
5-Methylimidazo[1,2-A]pyridine-6-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylimidazo[1,2-A]pyridine-6-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and functionalization steps. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Methylimidazo[1,2-A]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Typically uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Can involve halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
5-Methylimidazo[1,2-A]pyridine-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Methylimidazo[1,2-A]pyridine-6-carbaldehyde involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Imidazo[1,2-A]pyridine: Shares the core structure but differs in functional groups.
Imidazo[4,5-b]pyridine: Another related compound with a different arrangement of nitrogen atoms in the ring.
Uniqueness: 5-Methylimidazo[1,2-A]pyridine-6-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8N2O |
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Molecular Weight |
160.17 g/mol |
IUPAC Name |
5-methylimidazo[1,2-a]pyridine-6-carbaldehyde |
InChI |
InChI=1S/C9H8N2O/c1-7-8(6-12)2-3-9-10-4-5-11(7)9/h2-6H,1H3 |
InChI Key |
PNJOENRYPWAGPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=NC=CN12)C=O |
Origin of Product |
United States |
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